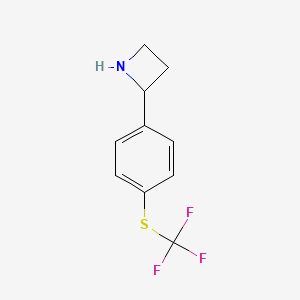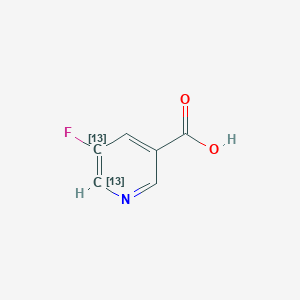
3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- is a fluorinated derivative of pyridinecarboxylic acid. This compound is characterized by the presence of a fluorine atom at the 5-position and two carbon-13 isotopes at the 5 and 6 positions of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- typically involves the introduction of the fluorine atom and the carbon-13 isotopes into the pyridine ring. This can be achieved through various synthetic routes, including:
Isotopic Labeling: The incorporation of carbon-13 isotopes can be achieved using labeled precursors or through isotopic exchange reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced fluorination techniques and isotopic labeling methods to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity, while the carbon-13 isotopes can be used in nuclear magnetic resonance (NMR) studies to investigate molecular interactions and dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridine-5,6-13C2-carboxylic acid, 5-fluoro- is unique due to the presence of the fluorine atom and the carbon-13 isotopes, which enhance its chemical properties and make it valuable for specific research applications .
Propriétés
Numéro CAS |
780701-97-5 |
|---|---|
Formule moléculaire |
C6H4FNO2 |
Poids moléculaire |
143.09 g/mol |
Nom IUPAC |
5-fluoro(5,6-13C2)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)/i3+1,5+1 |
Clé InChI |
BXZSBDDOYIWMGC-ZIEKVONGSA-N |
SMILES isomérique |
C1=C(C=N[13CH]=[13C]1F)C(=O)O |
SMILES canonique |
C1=C(C=NC=C1F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


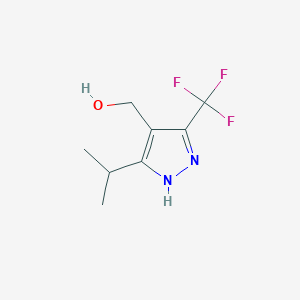
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)
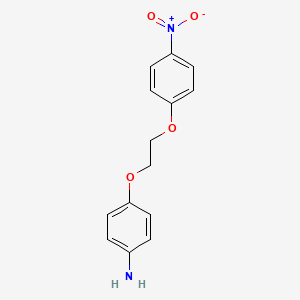
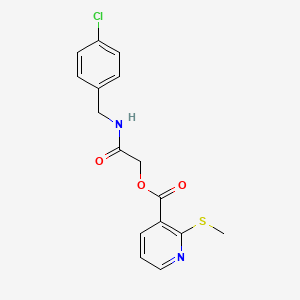
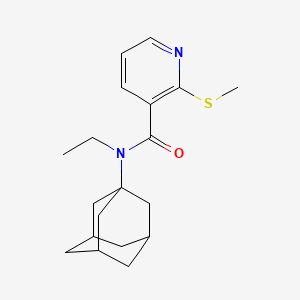

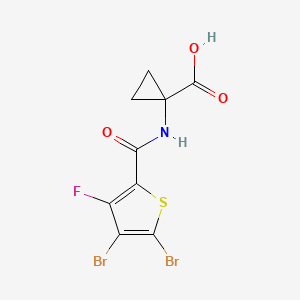
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)
